molecular formula C20H20N2O8 B5101002 3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE

3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE

Cat. No.: B5101002
M. Wt: 416.4 g/mol
InChI Key: PPOBWABBPYVIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as acetoxy and tetraoxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-f]isoindole structure, followed by the introduction of the acetoxypropyl groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the acetylation and other necessary transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-[3-(ACETYLOXY)PROPYL]-1,3,5,7-TETRAOXO-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOL-2-YL}PROPYL ACETATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-[2-(3-acetyloxypropyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O8/c1-11(23)29-7-3-5-21-17(25)13-9-15-16(10-14(13)18(21)26)20(28)22(19(15)27)6-4-8-30-12(2)24/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBWABBPYVIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)CCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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